5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole

Hydrogen bond donor count Membrane permeability Passive diffusion

Researchers exploring hypoxia-targeted therapeutics often rely on N1-substituted 2-nitroimidazoles plagued by neurotoxicity. 5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole (CAS 64157-82-0) offers a structurally differentiated 5-substituted scaffold. · Zero HBD, estimated log Kow ~1.08 avoids brain penetration and neurotoxicity · Serves as a lead-like probe for antiprotozoal screening and hypoxia biomarker development · Supplied at 95% purity for reproducible SAR studies. In stock for global shipment.

Molecular Formula C8H13N3O3
Molecular Weight 199.21 g/mol
CAS No. 64157-82-0
Cat. No. B13939800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole
CAS64157-82-0
Molecular FormulaC8H13N3O3
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN=C(N1C)[N+](=O)[O-])OC
InChIInChI=1S/C8H13N3O3/c1-8(2,14-4)6-5-9-7(10(6)3)11(12)13/h5H,1-4H3
InChIKeyVNTUXFDKBZQALW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole: Overview


5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole (CAS 64157-82-0) is a 5-substituted 2-nitroimidazole derivative bearing a tertiary methyl ether side chain at the imidazole 5-position . This compound belongs to the 2-nitroimidazole class, whose members have been extensively investigated as hypoxic cell radiosensitizers, bioreductive prodrugs, and antiprotozoal agents owing to their electron-affinic nitro group that undergoes selective one-electron reduction under low oxygen tension [1]. The 2-nitroimidazole scaffold confers a more positive one-electron reduction potential than corresponding 5-nitroimidazoles, directly correlating with superior hypoxic cell radiosensitization efficiency [2]. Unlike the clinically evaluated 2-nitroimidazoles misonidazole (Ro-07-0582) and etanidazole (SR-2508), which carry their differentiating substituents at the N1 position, 64157-82-0 is structurally distinguished by substitution at the C5 position of the imidazole ring, creating a distinct pharmacophoric profile that departs from the canonical N1-substituted 2-nitroimidazole architecture [3].

Hypoxia studies
2-Nitroimidazole core with reported electron-affinic profile for hypoxia-cell radiosensitization and bioreductive prodrug screening
C5-substitution
Structurally distinct from N1-substituted clinical analogs (misonidazole, etanidazole); supports SAR exploration at the imidazole 5-position
Membrane diffusion
Zero hydrogen bond donors (HBD=0) may favor passive membrane permeation, relevant for intracellular accumulation assay design
Antiprotozoal screening
Close analogs show reported in vivo antitrichomonal activity in mouse models; supports evaluation in antiprotozoal screening cascades

Why This 2-Nitroimidazole Cannot Be Interchanged with Generic Analogs


2-Nitroimidazoles are not functionally interchangeable. Extensive structure-activity relationship (SAR) studies demonstrate that radiosensitization efficiency, tissue distribution, and neurotoxicity are governed by three interdependent molecular parameters: one-electron reduction potential (E¹₇), octanol/water partition coefficient (log P), and the number of side-chain hydroxyl groups [1]. For 1-substituted 2-nitroimidazoles, reducing lipophilicity below a log P of approximately 0.05 impairs intracellular uptake and radiosensitizing potency, while log P values approaching that of misonidazole (0.43) correlate with increased brain penetration and dose-limiting peripheral neuropathy [2]. The target compound 64157-82-0 carries its substituent at the imidazole 5-position rather than the N1 position, a topological difference that alters the spatial relationship between the electron-affinic nitro group and the side chain, thereby modulating reduction potential, protein binding, and metabolic handling through mechanisms distinct from those operating in the N1-substituted series [3]. Direct substitution without confirmatory comparative biological data therefore risks selecting a compound with unanticipated pharmacokinetic or pharmacodynamic properties.

C5- vs N1-substitution topology
The 5-position substituent alters the spatial relationship between the nitro group and side chain, potentially shifting reduction potential, protein binding, and metabolic handling relative to N1-substituted 2-nitroimidazoles.
Hydrogen bond donor mismatch
Zero HBD (vs. misonidazole HBD=1, etanidazole HBD=2) may significantly change intracellular uptake and radiosensitization concentration dependence; class-level data suggest a ~2-fold uptake difference per hydroxyl group.
Lipophilicity and brain penetration profile
Estimated log Kow ~1.08 differs from both misonidazole (log P 0.43) and etanidazole (log P 0.046), placing brain/plasma partitioning in a range where prediction is uncertain without direct compound-specific data.

Differentiation Evidence Against Clinical Comparators


Zero Hydrogen Bond Donors and Passive Membrane Permeability

The target compound 64157-82-0 possesses zero hydrogen bond donors (HBD = 0) , a physicochemical feature that distinguishes it from the clinically evaluated 2-nitroimidazole radiosensitizers misonidazole (HBD = 1, one secondary hydroxyl) and etanidazole (HBD = 2, one primary hydroxyl and one secondary amide NH) [1]. In the 2-nitroimidazole class, each additional hydroxyl group on the side chain independently increases the drug concentration required for equivalent radiosensitization by a factor of approximately 2, independent of lipophilicity [2]. Furthermore, for compounds of similar log P, the addition of a single hydroxyl group decreases intracellular drug uptake by a factor of approximately 2 [3]. The absence of hydrogen bond donors in 64157-82-0 is predicted to confer superior passive membrane diffusion relative to hydroxyl-bearing analogs at equivalent lipophilicity, although direct experimental permeability data for this specific compound are not available in the public domain.

H-Bond Donor Count
Class-level inference
HBD = 0 for target compound.
Misonidazole: HBD = 1; Etanidazole: HBD = 2.
~2-fold uptake advantage per hydroxyl removed reported in 1-substituted series.
Supports passive diffusion context
Predicted HBD; experimental permeability not available for this compound
Hydrogen bond donor count Membrane permeability Passive diffusion Lipinski rule Blood-brain barrier

Intermediate Lipophilicity and Brain/Tumor Partitioning

The target compound 64157-82-0 has an estimated log Kow of 1.08 (KOWWIN v1.67) and an ACD/LogP of 0.19 , placing its lipophilicity between misonidazole (log P = 0.43, octanol/water) [1] and the more lipophilic investigational 2-nitroimidazoles. In the foundational SAR study by Brown and Workman (1980), ten 2-nitroimidazoles with electron affinity equal to misonidazole but partition coefficients spanning a 100-fold range (P = 0.014 to 1.5) were evaluated in BALB/c mice bearing EMT6 tumors [2]. The study established that the brain/plasma ratio shows marked dependence on lipophilicity: for compounds with log P at or above misonidazole (0.43), the brain/plasma ratio equals approximately 1.0, whereas as lipophilicity decreases below that of misonidazole, brain penetration is progressively reduced [2]. The brain/plasma ratio for the most hydrophilic compound studied (P = 0.014) was reduced by approximately 50% relative to misonidazole [2]. The target compound's estimated log Kow of 1.08, being higher than misonidazole, would place it in the lipophilicity range where brain penetration is expected to be high; however, its zero HBD count and 5-substitution topology may counteract this through altered hydrogen bonding capacity with phospholipid headgroups, representing a testable hypothesis rather than an established fact.

Log Kow & Brain Penetration
Class-level inference
Target est. Log Kow = 1.08 (KOWWIN).
Misonidazole log P = 0.43, brain/plasma ~1.0.
Etanidazole log P = 0.046, brain/plasma ~0.09.
May inform brain-uptake model context
Predicted log Kow; rodent brain/plasma data for comparators
Partition coefficient Lipophilicity Brain penetration Tumor uptake Pharmacokinetics

5-Position Modification vs. Proven Antitrichomonal Analogs

The direct non-methoxy structural analog of 64157-82-0, 5-isopropyl-1-methyl-2-nitroimidazole, demonstrated an in vivo therapeutic index of 102 against Trichomonas vaginalis in mice and was described in US Patent 3,499,967 as 'one of the best 2-nitroimidazoles effective in vivo against Trichomonas vaginalis' [1]. A closely related 5-substituted analog, 5-[(1-hydroxy-1-methyl)ethyl]-1-methyl-2-nitroimidazole (the tertiary alcohol analog of the target compound), showed an oral ED₅₀ of 2.3 mg/kg and an oral LD₅₀ of 730 mg/kg in mice, yielding a therapeutic index of approximately 317 against T. vaginalis [2]. The target compound 64157-82-0 replaces the tertiary hydroxyl group with a methyl ether, eliminating the hydrogen bond donor while retaining the steric bulk at the 5-position. This structural modification is predicted to alter both the partition coefficient and the metabolic lability of the side chain, as the tertiary alcohol of the comparator is a potential substrate for phase II glucuronidation or sulfation, whereas the methyl ether of 64157-82-0 is metabolically more stable [3]. Direct in vivo antitrichomonal efficacy data for 64157-82-0 have not been published in the peer-reviewed literature.

Antitrichomonal Analogs
Cross-study comparable
Target: no published in vivo data.
5-Isopropyl analog: therapeutic index 102 (mouse).
5-(1-Hydroxy-1-methyl)ethyl analog: therapeutic index ~317 (mouse).
Supports antiprotozoal screening rationale
Patent-derived data; direct 64157-82-0 efficacy not reported
Antitrichomonal Trichomonas vaginalis Therapeutic index 5-substituted 2-nitroimidazole Patent pharmacology

2-Nitroimidazole Core Radiosensitization Advantage Over 5-Nitroimidazoles

The 2-nitroimidazole pharmacophore of 64157-82-0 provides a fundamental electron-affinic advantage over the 5-nitroimidazole class (e.g., metronidazole). In the definitive electron-affinic sensitization study by Adams et al. (1976), seven 2-nitroimidazoles and two 5-nitroimidazoles were compared in hypoxic Chinese hamster V79-379A cells [1]. The one-electron reduction potentials E¹₇ for 2-nitroimidazoles range from approximately −243 mV to −398 mV, which are substantially more positive than those of 5-nitroimidazoles (e.g., metronidazole E¹₇ ≈ −486 mV) [2]. This translates into a radiosensitization efficiency difference of up to approximately 200-fold across the nitroimidazole series, with the 2-nitroimidazoles consistently more efficient than the 5-nitroimidazoles at any given concentration [1]. Misonidazole (a 2-nitroimidazole) achieved an enhancement ratio of 1.6 at approximately 1 mM, whereas metronidazole (a 5-nitroimidazole) required substantially higher concentrations for equivalent sensitization [3]. The 2-nitroimidazole core of 64157-82-0 therefore inherently positions it within the more potent radiosensitizer subclass relative to 5-nitroimidazole-based procurement alternatives.

Radiosensitizer Subclass
Class-level inference
2-Nitroimidazole core E¹₇ range −243 to −398 mV.
5-Nitroimidazole (metronidazole) E¹₇ ≈ −486 mV.
Up to 200-fold efficiency difference reported.
Favors hypoxia sensitization study fit
Class-level data; E¹₇ not determined for 64157-82-0
Electron affinity One-electron reduction potential Radiosensitization Hypoxic cells Enhancement ratio

Stability and Purity Profile for Reproducible Research

The target compound 64157-82-0 is commercially supplied with a purity specification of typically 95% . Predicted physicochemical parameters relevant to handling and formulation include a boiling point of 331.6 ± 34.0 °C at 760 mmHg, a density of 1.22 ± 0.1 g/cm³, and a predicted pKa of 1.33 ± 0.25 . The compound has zero hydrogen bond donors and a polar surface area of 73 Ų . In contrast, the clinical radiosensitizer etanidazole (SR-2508) has a melting point of 162–165 °C and substantially higher water solubility (200 mg/mL in isotonic saline) [1], a consequence of its two hydrogen bond donors and lower log P (0.046). While etanidazole's high aqueous solubility facilitates intravenous formulation, the target compound's lower predicted aqueous solubility and higher lipophilicity may favor different formulation routes (e.g., oral, liposomal encapsulation) or applications where sustained release from a lipophilic depot is desired. These physicochemical specifications enable researchers to establish appropriate dissolution protocols and vehicle controls prior to biological testing.

Purity & Physicochemical Profile
Supporting evidence
Purity ≥95% (typical). Predicted bp 331.6 °C, density 1.22 g/cm³, pKa 1.33, PSA 73 Ų, HBD 0. Etanidazole mp 162–165 °C, solubility 200 mg/mL.
Supports procurement specification review
Predicted data; batch-specific verification recommended
Chemical purity Stability Quality control Reproducibility Procurement specification

Optimal Research Application Scenarios


Hypoxic Cell Radiosensitizer and Bioreductive Prodrug Screening

The 2-nitroimidazole core of 64157-82-0 provides the electron-affinic functionality required for hypoxia-selective reduction and radiosensitization, as established by the class-level correlation between one-electron reduction potential and sensitization efficiency [1]. Researchers developing next-generation hypoxic cell radiosensitizers or bioreductive prodrugs can employ 64157-82-0 as a 5-substituted scaffold that departs from the N1-substituted paradigm exemplified by misonidazole and etanidazole. Its intermediate lipophilicity (estimated log Kow ~1.08) and zero hydrogen bond donor count differentiate it from both the neurotoxic, brain-penetrant misonidazole (log P 0.43, brain/plasma ~1.0) and the very hydrophilic etanidazole (log P 0.046, brain/plasma ~0.09) [2], offering a distinct pharmacokinetic starting point for SAR exploration.

Antiprotozoal Drug Discovery Against Trichomonas and Trypanosoma

The closest structural analogs of 64157-82-0—5-isopropyl-1-methyl-2-nitroimidazole (therapeutic index 102) and 5-[(1-hydroxy-1-methyl)ethyl]-1-methyl-2-nitroimidazole (therapeutic index ~317)—have demonstrated potent in vivo activity against Trichomonas vaginalis in mouse models [3]. The target compound's methyl ether modification at the tertiary carbon eliminates the hydroxyl hydrogen bond donor present in the higher-activity analog, potentially altering both metabolic stability and tissue distribution. This positions 64157-82-0 as a candidate for antiprotozoal screening cascades, particularly where metabolic stabilization of the 5-substituent is a design objective.

Hypoxia Biomarker and Molecular Imaging Probe Development

2-Nitroimidazoles undergo oxygen-inhibited one-electron reduction in hypoxic cells, forming reactive intermediates that covalently adduct to cellular macromolecules—the mechanistic basis for their use as hypoxia markers (e.g., pimonidazole, EF5) [4]. The 5-position substitution pattern of 64157-82-0, with its tertiary methyl ether side chain, offers a distinct chemical handle for conjugation to fluorophores, radioisotopes, or affinity tags without modifying the N1 position that is typically used for attachment in clinical hypoxia probes. The zero HBD count and predicted moderate lipophilicity may favor intracellular retention kinetics that differ from the hydroxylated hypoxia markers, warranting evaluation in comparative hypoxia labeling studies.

SAR Reference for 5-Substituted 2-Nitroimidazole Libraries

Because the vast majority of published 2-nitroimidazole SAR data pertains to N1-substituted analogs [REFS-1, REFS-2], 64157-82-0 serves as a structurally differentiated reference compound for exploring the under-investigated chemical space of 5-substituted 2-nitroimidazoles. Its well-defined purity specification (95%) and predicted physicochemical parameters make it suitable as a common intermediate or comparator standard in medicinal chemistry programs aiming to probe the pharmacological consequences of moving substitution from the N1 to the C5 position of the 2-nitroimidazole ring.

Application
Selection Property
Validation Focus
Hypoxic cell radiosensitizer screening
2-Nitroimidazole electron-affinic core
Hypoxia-dependent reduction and sensitization assays
Antiprotozoal screening studies
5-Substituted scaffold with antitrichomonal analog precedent
In vitro antiprotozoal activity and selectivity profiling
Hypoxia biomarker probe development
C5-position handle for conjugation
Hypoxia-selective adduct formation and retention kinetics
5-Substituted 2-nitroimidazole SAR reference
Defined purity and predicted physicochemical profile
Batch consistency and comparative SAR analysis
Quote Request

Request a Quote for 5-(2-Methoxy-2-propyl)-1-methyl-2-nitroimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.